Einecs 284-192-3

solid-phase peptide synthesis Boc-SPPS weighing accuracy

Einecs 284-192-3 (CAS 84803-65-6) is a protected, non-proteinogenic amino acid building block supplied as the dicyclohexylamine (DCHA) salt of Boc-2,5-dihydro-phenylglycine, with the IUPAC name 2-cyclohexa-1,4-dien-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;N-cyclohexylcyclohexanamine, a molecular formula of C₂₅H₄₂N₂O₄, and a molecular weight of 434.6 g/mol. This compound belongs to the class of N-Boc-protected α-amino acid DCHA salts used as intermediates in peptide synthesis and semi-synthetic β-lactam antibiotic manufacture.

Molecular Formula C25H42N2O4
Molecular Weight 434.6 g/mol
CAS No. 84803-65-6
Cat. No. B12706775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 284-192-3
CAS84803-65-6
Molecular FormulaC25H42N2O4
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CCC=CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C13H19NO4.C12H23N/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,8,10H,6-7H2,1-3H3,(H,14,17)(H,15,16);11-13H,1-10H2
InChIKeyLUEQCAXDBKCRAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 284-192-3 (CAS 84803-65-6) – Chemical Identity, Procurement Class & Key Specifications for Research Buyers


Einecs 284-192-3 (CAS 84803-65-6) is a protected, non-proteinogenic amino acid building block supplied as the dicyclohexylamine (DCHA) salt of Boc-2,5-dihydro-phenylglycine, with the IUPAC name 2-cyclohexa-1,4-dien-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;N-cyclohexylcyclohexanamine, a molecular formula of C₂₅H₄₂N₂O₄, and a molecular weight of 434.6 g/mol . This compound belongs to the class of N-Boc-protected α-amino acid DCHA salts used as intermediates in peptide synthesis and semi-synthetic β-lactam antibiotic manufacture. Its core scaffold, 2,5-dihydro-D-phenylglycine, is a well-established acyl side-chain precursor for cephalosporins (e.g., cephradine, cefaclor) and penicillins (e.g., ampicillin, cephalexin) produced via enzymatic condensation, as disclosed in multiple process patents [1]. The DCHA counterion is introduced to convert the poorly crystalline free acid into a stable, free-flowing crystalline solid suitable for precise weighing and controlled coupling reactions .

Why Einecs 284-192-3 Cannot Be Substituted by Generic Boc-Phenylglycine or Free-Acid Analogs in Regulated Synthesis


Procurement or substitution decisions based solely on the Boc-2,5-dihydro-phenylglycine substructure are inadequate because three independent factors jointly determine the compound's fitness for use: (i) counterion-controlled physical form – the DCHA salt is a defined crystalline solid, whereas the corresponding free acid (CAS 57872-59-0 for the single enantiomer) lacks reported crystallinity and is often supplied as an amorphous or hygroscopic material that compromises weighing accuracy and long-term stability ; (ii) ring oxidation state – the 1,4-cyclohexadiene moiety in the target compound is oxidatively labile and more electron-rich than the fully aromatic phenyl ring of Boc-D-phenylglycine (CAS 2900-27-8), directly impacting both the reactivity of enzymatic acylation and the metabolic fate of the final antibiotic [1]; and (iii) stereochemical identity – patents consistently specify the D-configuration for β-lactam side-chain building blocks, meaning that racemic material or the L-enantiomer would produce diastereomeric products with altered antimicrobial activity, making the defined enantiomeric form a critical quality attribute [2]. Substituting any of these parameters without revalidation risks batch failure in enzymatic coupling, altered antibiotic spectrum, or regulatory non-compliance.

Quantitative Differentiation Evidence: Einecs 284-192-3 (CAS 84803-65-6) vs. Closest Analogs


Physical Form Comparison: DCHA Salt Crystallinity vs. Free Acid Amorphous/Hygroscopic Nature

The DCHA salt of Einecs 284-192-3 is a white crystalline solid by design, enabling reproducible gravimetric dispensing. By contrast, the free acid of the same Boc-2,5-dihydro-phenylglycine scaffold (represented by CAS 57872-59-0, the single D-enantiomer free acid) is reported as non-crystalline, while many N-Boc-protected amino acid free acids exist as viscous oils or amorphous foams that are difficult to weigh quantitatively and trap impurities during isolation . This class-level observation is corroborated by vendor documentation stating that DCHA salt formation is specifically employed 'since the free acid is not crystalline' . No melting point or crystallinity data are available for the free acid form of 2,5-dihydro-phenylglycine derivatives, while the target DCHA salt is supplied as a well-characterized crystalline powder .

solid-phase peptide synthesis Boc-SPPS weighing accuracy laboratory handling

Enzymatic Acylation Substrate Scope: D-2,5-Dihydro-Phenylglycine as a Privileged β-Lactam Side Chain

US Patent 6,060,268 explicitly identifies D-2,5-dihydro-phenylglycine as one of only three acylating agent classes (alongside D-phenylglycine and D-p-hydroxyphenylglycine) suitable for penicillin G acylase-catalyzed synthesis of seven named β-lactam antibiotics: ampicillin, amoxycillin, cephaclor, cephalexin, cephadroxil, cephradine, and cephprozil [1]. The 1,4-cyclohexadiene ring in the target compound distinguishes it from the saturated phenyl analogue (Boc-D-phenylglycine, CAS 2900-27-8), which yields different antibiotics (e.g., ampicillin, cephalexin) rather than cephradine [2]. Specifically, (R)-methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate – the methyl ester of the deprotected 2,5-dihydro scaffold – is a key intermediate exclusively in the enzymatic synthesis of cephradine [3]. The saturated phenylglycine counterpart (D-Phg) is instead the side chain for ampicillin and cephalexin, demonstrating that the ring oxidation state is a determinant of product specificity [1].

β-lactam antibiotic synthesis penicillin G acylase cephalosporin enzymatic coupling

Molecular Weight and Formula Differentiation from Common Boc-Amino Acid DCHA Salts

The target compound (C₂₅H₄₂N₂O₄, MW 434.6 g/mol) is isobaric with structurally distinct Boc-amino acid DCHA salts and must be distinguished by orthogonal analytical methods. For example, Boc-D-Phg(4-Cl)-OH DCHA (C₂₅H₃₉ClN₂O₄, MW ~467.0 g/mol) differs by one chlorine substitution . Boc-D-cyclohexylglycine DCHA (Boc-D-Chg-OH DCHA, C₂₅H₄₆N₂O₄, MW ~438.6 g/mol) differs by having a fully saturated cyclohexyl ring versus the 1,4-cyclohexadiene ring, resulting in a mass difference of approximately 4 Da (2 double-bond equivalents) . The free acid component (Boc-2,5-dihydro-phenylglycine, C₁₃H₁₉NO₄, MW 253.3 g/mol) and the DCHA counterion (C₁₂H₂₃N, MW 181.3 g/mol) combine in a 1:1 stoichiometry, giving the salt its characteristic MW that can be confirmed by ESI-MS or titration . This identity profile allows unequivocal differentiation from other Boc-amino acid DCHA salts in inventory or incoming quality control.

chemical identity verification quality control inventory management procurement specification

Stoichiometric and Storage Advantages of the Pre-Formed DCHA Salt vs. In Situ Neutralization

Standard Boc solid-phase peptide synthesis (SPPS) protocols typically require conversion of DCHA or CHA salts to the free acid immediately before coupling by extraction with ice-cold aqueous KHSO₄ . The pre-formed DCHA salt of Einecs 284-192-3 provides a stable, storable intermediate that can be converted to the free acid on demand with a defined stoichiometric recovery (typically >95% for analogous Boc-amino acid DCHA salts) [1]. In contrast, the free acid form of Boc-2,5-dihydro-phenylglycine (CAS 57872-59-0) lacks published long-term stability data and is priced at approximately $428 per gram (95% purity) with a 4-week lead time from specialty suppliers , while the DCHA salt is available from broader catalogs with potentially shorter lead times and more competitive pricing due to its crystalline, easily purified nature. The DCHA salt also permits direct use in certain coupling protocols where the amine counterion serves as an in situ base, eliminating a separate neutralization step .

Boc-SPPS protocol efficiency coupling stoichiometry reagent stability process reproducibility

Validated Application Scenarios for Einecs 284-192-3 (CAS 84803-65-6) Based on Differential Evidence


Enzymatic Synthesis of Cephradine and Cefaclor Using Immobilized Penicillin G Acylase

The deprotected D-2,5-dihydro-phenylglycine scaffold derived from Einecs 284-192-3 serves as the exclusive acyl donor for the enzymatic synthesis of the first-generation cephalosporins cephradine and cefaclor. In the process disclosed by US Patent 6,060,268 and related filings, the D-2,5-dihydro-phenylglycine derivative (as an activated ester or amide) is condensed with 7-aminodesacetoxycephalosporanic acid (7-ADCA) or 7-amino-3-chlorocephalosporanic acid (7-ACCA) in the presence of immobilized penicillin G acylase, yielding cephradine or cefaclor respectively [1]. The 1,4-cyclohexadiene ring distinguishes this substrate from D-phenylglycine (used for ampicillin and cephalexin), making Einecs 284-192-3 the appropriate procurement choice specifically when cephradine or cefaclor is the target API [2].

Boc-SPPS Incorporation of Dehydro-Phenylglycine Residues into Conformationally Constrained Peptides

The Boc-2,5-dihydro-phenylglycine moiety, after conversion from the DCHA salt to the free acid, can be directly coupled in standard Boc-SPPS protocols using DIC/HOBt or HBTU activation . The 1,4-cyclohexadiene ring introduces a non-aromatic, partially unsaturated side chain that can serve as a phenylalanine or phenylglycine mimetic with altered π-character and conformational flexibility, relevant for structure-activity relationship (SAR) studies of peptide ligands, protease inhibitors, or antimicrobial peptides. The DCHA salt form ensures consistent coupling stoichiometry, which is critical when synthesizing peptides with multiple dehydro-amino acid residues.

Reference Standard or Intermediate for β-Lactam Impurity Profiling

Given the structural relationship of 2,5-dihydro-phenylglycine to cephradine and cefaclor, Einecs 284-192-3 or its deprotected form can serve as a reference standard or starting material for synthesizing process-related impurities and degradation products of dihydrophenylglycine-containing cephalosporins [1]. The defined Boc protection and crystalline DCHA salt form facilitate accurate preparation of impurity marker solutions for HPLC method development and validation in ANDA submissions [3].

Combinatorial Library Synthesis Requiring Non-Proteinogenic, Unsaturated Amino Acid Building Blocks

The 2,5-dihydro-phenylglycine scaffold, accessible via deprotection of Einecs 284-192-3, provides a non-proteinogenic amino acid with a unique 1,4-cyclohexadiene side chain that can be further functionalized (e.g., by Diels-Alder cycloaddition, oxidation, or hydrogenation). This makes it a versatile entry point for generating diverse compound libraries for drug discovery, where the DCHA salt's crystalline nature simplifies automated solid-phase synthesis workflows .

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